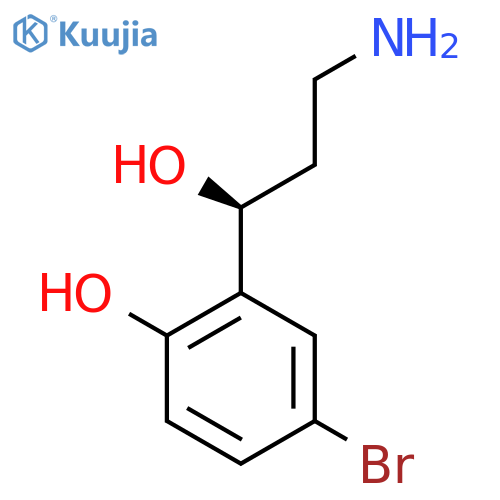

Cas no 2227820-32-6 (2-(1S)-3-amino-1-hydroxypropyl-4-bromophenol)

2-(1S)-3-amino-1-hydroxypropyl-4-bromophenol 化学的及び物理的性質

名前と識別子

-

- 2-(1S)-3-amino-1-hydroxypropyl-4-bromophenol

- 2227820-32-6

- EN300-1924081

- 2-[(1S)-3-amino-1-hydroxypropyl]-4-bromophenol

-

- インチ: 1S/C9H12BrNO2/c10-6-1-2-8(12)7(5-6)9(13)3-4-11/h1-2,5,9,12-13H,3-4,11H2/t9-/m0/s1

- InChIKey: CHMZJAAZCXFOLA-VIFPVBQESA-N

- ほほえんだ: BrC1C=CC(=C(C=1)[C@H](CCN)O)O

計算された属性

- せいみつぶんしりょう: 245.00514g/mol

- どういたいしつりょう: 245.00514g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

2-(1S)-3-amino-1-hydroxypropyl-4-bromophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1924081-0.1g |

2-[(1S)-3-amino-1-hydroxypropyl]-4-bromophenol |

2227820-32-6 | 0.1g |

$1371.0 | 2023-09-17 | ||

| Enamine | EN300-1924081-0.25g |

2-[(1S)-3-amino-1-hydroxypropyl]-4-bromophenol |

2227820-32-6 | 0.25g |

$1432.0 | 2023-09-17 | ||

| Enamine | EN300-1924081-1.0g |

2-[(1S)-3-amino-1-hydroxypropyl]-4-bromophenol |

2227820-32-6 | 1g |

$1557.0 | 2023-06-01 | ||

| Enamine | EN300-1924081-1g |

2-[(1S)-3-amino-1-hydroxypropyl]-4-bromophenol |

2227820-32-6 | 1g |

$1557.0 | 2023-09-17 | ||

| Enamine | EN300-1924081-5g |

2-[(1S)-3-amino-1-hydroxypropyl]-4-bromophenol |

2227820-32-6 | 5g |

$4517.0 | 2023-09-17 | ||

| Enamine | EN300-1924081-0.5g |

2-[(1S)-3-amino-1-hydroxypropyl]-4-bromophenol |

2227820-32-6 | 0.5g |

$1495.0 | 2023-09-17 | ||

| Enamine | EN300-1924081-0.05g |

2-[(1S)-3-amino-1-hydroxypropyl]-4-bromophenol |

2227820-32-6 | 0.05g |

$1308.0 | 2023-09-17 | ||

| Enamine | EN300-1924081-5.0g |

2-[(1S)-3-amino-1-hydroxypropyl]-4-bromophenol |

2227820-32-6 | 5g |

$4517.0 | 2023-06-01 | ||

| Enamine | EN300-1924081-10.0g |

2-[(1S)-3-amino-1-hydroxypropyl]-4-bromophenol |

2227820-32-6 | 10g |

$6697.0 | 2023-06-01 | ||

| Enamine | EN300-1924081-2.5g |

2-[(1S)-3-amino-1-hydroxypropyl]-4-bromophenol |

2227820-32-6 | 2.5g |

$3051.0 | 2023-09-17 |

2-(1S)-3-amino-1-hydroxypropyl-4-bromophenol 関連文献

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

2-(1S)-3-amino-1-hydroxypropyl-4-bromophenolに関する追加情報

2-(1S)-3-amino-1-hydroxypropyl-4-bromophenol: A Comprehensive Overview

2-(1S)-3-amino-1-hydroxypropyl-4-bromophenol (CAS No. 2227820-32-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent advancements in the study of 2-(1S)-3-amino-1-hydroxypropyl-4-bromophenol.

The molecular structure of 2-(1S)-3-amino-1-hydroxypropyl-4-bromophenol is composed of a brominated phenol moiety and an amino alcohol side chain. The presence of these functional groups imparts specific chemical and biological properties to the compound. The bromine atom in the phenol ring can participate in various chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution. The amino alcohol side chain, on the other hand, can engage in hydrogen bonding and other intermolecular interactions, which are crucial for its biological activity.

The synthesis of 2-(1S)-3-amino-1-hydroxypropyl-4-bromophenol typically involves a multi-step process. One common approach is to start with 4-bromophenol and introduce the amino alcohol side chain through a series of reactions. For instance, 4-bromophenol can be first converted to its corresponding phenoxide salt using a base such as sodium hydroxide. This phenoxide salt can then react with an epoxide or an aziridine to form the desired product. The chirality of the amino alcohol side chain is critical for the biological activity of the compound, and enantioselective synthesis methods are often employed to ensure the formation of the (1S) isomer.

In recent years, significant progress has been made in understanding the biological activity of 2-(1S)-3-amino-1-hydroxypropyl-4-bromophenol. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties. For example, a study published in the Journal of Medicinal Chemistry reported that 2-(1S)-3-amino-1-hydroxypropyl-4-bromophenol effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. Additionally, this compound demonstrated strong radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases.

The potential therapeutic applications of 2-(1S)-3-amino-1-hydroxypropyl-4-bromophenol are not limited to anti-inflammatory and antioxidant effects. Research has also explored its potential as an antiviral agent. A study conducted by a team of researchers at a leading pharmaceutical company found that 2-(1S)-3-amino-1-hydroxypropyl-4-bromophenol exhibited significant antiviral activity against several strains of influenza virus. The mechanism of action appears to involve inhibition of viral replication through interference with key viral enzymes.

Beyond its direct biological effects, 2-(1S)-3-amino-1-hydroxypropyl-4-bromophenol has also been investigated as a lead compound for drug discovery. Its unique structural features make it an attractive scaffold for the design and synthesis of novel derivatives with enhanced pharmacological properties. For instance, researchers have synthesized a series of analogs by modifying the substituents on the phenol ring or the amino alcohol side chain. These analogs have been evaluated for their biological activities, and some have shown improved potency and selectivity compared to the parent compound.

In conclusion, 2-(1S)-3-amino-1-hydroxypropyl-4-bromophenol (CAS No. 2227820-32-6) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for drug development. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing medical treatments for various diseases.

2227820-32-6 (2-(1S)-3-amino-1-hydroxypropyl-4-bromophenol) 関連製品

- 920378-83-2(1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-3,3-dimethylbutan-1-one)

- 1373247-60-9(1-(2-Methoxy-5-methyl-benzenesulfonyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylic acid)

- 2624138-03-8(1-(2-Bromo-6-chlorophenyl)methanamine hydrochloride)

- 1803743-41-0(3-Bromo-1-(2-(bromomethyl)-6-chlorophenyl)propan-1-one)

- 1374658-85-1(Azido-PEG1-t-butyl ester)

- 2940870-49-3(Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride)

- 1282720-61-9(2-Diethylamino-4-trifluoromethyl-pyrimidine-5-carboxylic acid)

- 1447960-47-5(3-Bromo-8-methylquinolin-2-amine)

- 532928-01-1(L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER)

- 2172545-87-6(2-{1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}acetic acid)